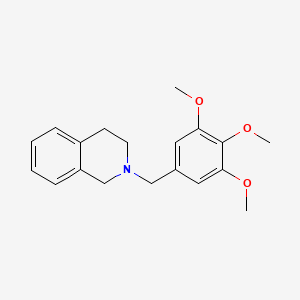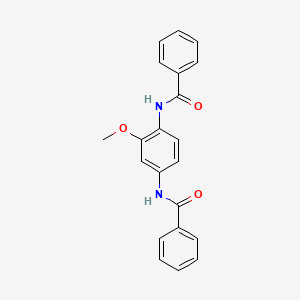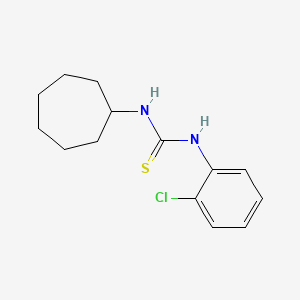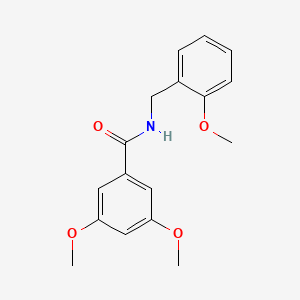
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of triazine derivatives and has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the epidermal growth factor receptor (EGFR) family.
Mecanismo De Acción
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine exerts its inhibitory effects by binding to the ATP-binding site of the targeted kinases, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation. The compound has been shown to exhibit selectivity for certain kinases, which makes it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on kinase activity, this compound has been shown to exhibit anti-inflammatory and anti-diabetic effects. The compound has been shown to reduce the expression of pro-inflammatory cytokines and to improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several advantages for use in laboratory experiments. The compound exhibits potent inhibitory activity against a range of kinases, which makes it a valuable tool for studying kinase signaling pathways. Additionally, the compound has been shown to exhibit selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways.
One limitation of this compound is its relatively low aqueous solubility, which can make it difficult to use in certain experimental settings. Additionally, the compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers of response to the compound.
Another potential area of research is the use of this compound in combination with other targeted therapies for the treatment of cancer and other diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process that includes the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. The resulting product is then reacted with cyanogen bromide to yield the intermediate 4-(trifluoromethyl)phenyl isocyanate. This intermediate is subsequently reacted with guanidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the EGFR family, which are known to play a critical role in tumor growth and progression.
Propiedades
IUPAC Name |
2-N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N5/c11-5-1-3-6(4-2-5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGORMFDCFILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)

![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)